4-Bromo-2-nitro-1-phenoxybenzene
Overview
Description
4-Bromo-2-nitro-1-phenoxybenzene is an organic compound with the molecular formula C12H8BrNO3 and a molecular weight of 294.1 g/mol It is a derivative of benzene, characterized by the presence of bromine, nitro, and phenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-nitro-1-phenoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 4-bromo-1-phenoxybenzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials such as bromobenzene and phenol. The process includes bromination, nitration, and subsequent purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-nitro-1-phenoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation and nitration.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Halogenation: Bromine (Br2) in the presence of a Lewis acid catalyst like FeBr3.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Nucleophilic Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products:
Reduction: 4-Amino-2-nitro-1-phenoxybenzene.
Nucleophilic Substitution: Various substituted phenoxybenzenes depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-nitro-1-phenoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitro-1-phenoxybenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological macromolecules such as proteins and nucleic acids . The phenoxy group may also play a role in binding to specific receptors or enzymes, influencing their activity .
Comparison with Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but with an amino group instead of a phenoxy group.
4-Nitrophenol: Lacks the bromine atom and has a hydroxyl group instead of a phenoxy group.
2-Bromo-4-nitrophenol: Similar structure but with different positions of the bromine and nitro groups.
Uniqueness: Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-2-nitro-1-phenoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEIRSYGYOEBET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582982 | |
Record name | 4-Bromo-2-nitro-1-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56966-61-1 | |
Record name | 4-Bromo-2-nitro-1-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-nitro-1-phenoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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